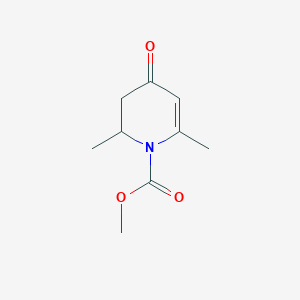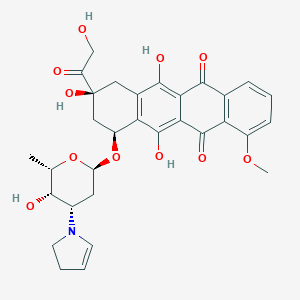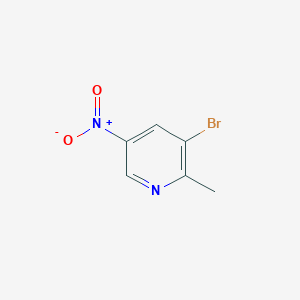
Methyl 2,6-dimethyl-4-oxo-2,3-dihydropyridine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,6-dimethyl-4-oxo-2,3-dihydropyridine-1-carboxylate, also known as Meldrum's acid, is a versatile organic compound that has been widely used in various fields, including medicinal chemistry, material science, and organic synthesis. Meldrum's acid is a cyclic beta-keto ester, which contains a carboxylate group and a ketone group in its structure. This compound has attracted significant attention due to its unique chemical and physical properties, which make it an essential building block for the synthesis of many biologically active compounds.
作用機序
Methyl 2,6-dimethyl-4-oxo-2,3-dihydropyridine-1-carboxylate's acid acts as a beta-keto ester in many organic reactions, which involves the nucleophilic addition of an enolate ion to an electrophilic carbon atom. The acidic and basic properties of Methyl 2,6-dimethyl-4-oxo-2,3-dihydropyridine-1-carboxylate's acid make it an excellent catalyst for many organic reactions. Moreover, Methyl 2,6-dimethyl-4-oxo-2,3-dihydropyridine-1-carboxylate's acid can act as a hydrogen bond donor and acceptor, which makes it a versatile building block for the design and synthesis of various biologically active compounds.
Biochemical and Physiological Effects:
Methyl 2,6-dimethyl-4-oxo-2,3-dihydropyridine-1-carboxylate's acid has been shown to exhibit various biochemical and physiological effects, such as antiviral, anticancer, and antimicrobial activities. The unique chemical and physical properties of Methyl 2,6-dimethyl-4-oxo-2,3-dihydropyridine-1-carboxylate's acid make it an excellent candidate for the design and synthesis of new drug candidates with improved pharmacological properties. Moreover, Methyl 2,6-dimethyl-4-oxo-2,3-dihydropyridine-1-carboxylate's acid has been used as a catalyst in various organic reactions due to its acidic and basic properties.
実験室実験の利点と制限
Methyl 2,6-dimethyl-4-oxo-2,3-dihydropyridine-1-carboxylate's acid has many advantages as a starting material for various organic syntheses, such as its high stability, low toxicity, and easy availability. However, Methyl 2,6-dimethyl-4-oxo-2,3-dihydropyridine-1-carboxylate's acid has some limitations, such as its low solubility in water and some organic solvents, which can make it challenging to handle in some reactions. Moreover, Methyl 2,6-dimethyl-4-oxo-2,3-dihydropyridine-1-carboxylate's acid can undergo some side reactions, such as decarboxylation and dimerization, which can affect the yield and purity of the final product.
将来の方向性
Methyl 2,6-dimethyl-4-oxo-2,3-dihydropyridine-1-carboxylate's acid has many potential applications in various fields, such as medicinal chemistry, material science, and organic synthesis. Some future directions for research on Methyl 2,6-dimethyl-4-oxo-2,3-dihydropyridine-1-carboxylate's acid include the development of new synthetic methods for its preparation, the design and synthesis of new biologically active compounds based on Methyl 2,6-dimethyl-4-oxo-2,3-dihydropyridine-1-carboxylate's acid, and the exploration of its potential applications in material science and nanotechnology. Moreover, the study of the mechanism of action of Methyl 2,6-dimethyl-4-oxo-2,3-dihydropyridine-1-carboxylate's acid in various organic reactions can provide valuable insights into the design and synthesis of new catalysts with improved properties.
合成法
Methyl 2,6-dimethyl-4-oxo-2,3-dihydropyridine-1-carboxylate's acid can be synthesized by the reaction of malonic acid with acetone in the presence of a dehydrating agent, such as phosphorus pentoxide. The reaction proceeds through the formation of an intermediate cyclic beta-keto ester, which is then hydrolyzed to yield Methyl 2,6-dimethyl-4-oxo-2,3-dihydropyridine-1-carboxylate's acid. The synthesis of Methyl 2,6-dimethyl-4-oxo-2,3-dihydropyridine-1-carboxylate's acid is a straightforward and efficient process, which makes it an attractive starting material for many organic syntheses.
科学的研究の応用
Methyl 2,6-dimethyl-4-oxo-2,3-dihydropyridine-1-carboxylate's acid has been extensively used in medicinal chemistry as a key building block for the synthesis of various biologically active compounds, such as antiviral, anticancer, and antimicrobial agents. The unique chemical and physical properties of Methyl 2,6-dimethyl-4-oxo-2,3-dihydropyridine-1-carboxylate's acid make it an excellent candidate for the design and synthesis of new drug candidates with improved pharmacological properties. Moreover, Methyl 2,6-dimethyl-4-oxo-2,3-dihydropyridine-1-carboxylate's acid has been used as a catalyst in various organic reactions, such as Michael addition, aldol condensation, and Diels-Alder reaction, due to its acidic and basic properties.
特性
CAS番号 |
174150-47-1 |
|---|---|
製品名 |
Methyl 2,6-dimethyl-4-oxo-2,3-dihydropyridine-1-carboxylate |
分子式 |
C9H13NO3 |
分子量 |
183.2 g/mol |
IUPAC名 |
methyl 2,6-dimethyl-4-oxo-2,3-dihydropyridine-1-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-6-4-8(11)5-7(2)10(6)9(12)13-3/h4,7H,5H2,1-3H3 |
InChIキー |
AJBLXVLNZSQEEL-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)C=C(N1C(=O)OC)C |
正規SMILES |
CC1CC(=O)C=C(N1C(=O)OC)C |
同義語 |
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-2,6-dimethyl-4-oxo-, methyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid](/img/structure/B69911.png)



![2-[(2-Furylmethyl)sulfonyl]acetonitrile](/img/structure/B69919.png)



![1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B69930.png)
